molecular formula C12H15N3O4 B5181726 Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate CAS No. 5260-25-3

Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B5181726
CAS No.: 5260-25-3
M. Wt: 265.26 g/mol
InChI Key: HRZZZJBSXMRSEP-UHFFFAOYSA-N
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Description

Substituted piperazine (B1678402) carboxylates represent a significant class of compounds within the broader field of medicinal chemistry and chemical synthesis. Their unique structural features and versatile reactivity make them valuable scaffolds in the design and development of novel molecules with a wide range of potential applications. This introduction provides an overview of the importance of piperazine ring systems, contextualizes Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate within this chemical space, and explores the research landscape of the closely related nitrophenylpiperazine derivatives.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. This distinction arises from its frequent presence in a vast number of biologically active compounds and approved pharmaceutical agents. The unique physicochemical properties of the piperazine nucleus contribute to its widespread use in drug design and discovery.

The two nitrogen atoms within the piperazine ring provide a combination of features that are highly advantageous for creating effective therapeutic agents. These include:

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring imparts a degree of rigidity to the molecule, which can be beneficial for specific binding to biological targets.

Hydrogen Bonding Capabilities: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules such as proteins and enzymes.

Modulation of Physicochemical Properties: The presence of the two nitrogen atoms enhances the polarity of molecules, which can lead to improved aqueous solubility and bioavailability, crucial properties for drug candidates.

Synthetic Versatility: The secondary amine functionalities of the piperazine ring are readily amenable to chemical modification, allowing for the straightforward introduction of a wide variety of substituents at the N1 and N4 positions. This synthetic tractability enables the systematic exploration of structure-activity relationships (SAR) to optimize the biological activity and pharmacokinetic properties of lead compounds.

The piperazine motif is a core component in drugs across various therapeutic areas, including but not limited to, antipsychotics, antidepressants, antihistamines, and anti-infective agents. Its continued prevalence in modern drug discovery underscores the enduring importance of this heterocyclic system in the development of new medicines.

This compound is a specific derivative within the large family of substituted piperazines. Its structure is characterized by three key components: the central piperazine ring, a 4-nitrophenyl group attached to one of the nitrogen atoms (N4), and a methyl carboxylate group attached to the other nitrogen atom (N1).

The Piperazine Core: As discussed, this provides the fundamental scaffold with its inherent structural and physicochemical advantages.

The 4-Nitrophenyl Group: The presence of a nitro group on the phenyl ring is significant. The nitro group is a strong electron-withdrawing group, which can influence the electron density of the entire molecule, affecting its reactivity and potential biological interactions.

The Methyl Carboxylate Group: The attachment of a methyl carboxylate (a type of ester) to the N1 position introduces a carbamate (B1207046) functionality. This group can modulate the basicity of the adjacent nitrogen atom and can also participate in hydrogen bonding. In synthetic chemistry, this group can serve as a protecting group for the piperazine nitrogen or as a handle for further chemical transformations.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests its potential role as a key intermediate in the synthesis of more complex molecules. The combination of the nitrophenyl and methyl carboxylate substituents on the piperazine scaffold makes it a versatile building block for creating libraries of compounds for screening in drug discovery programs.

The broader class of nitrophenylpiperazine derivatives has been the subject of considerable academic and industrial research. These studies have explored their synthesis and a wide array of potential biological activities. The foundational work on these derivatives has paved the way for understanding how the nitrophenylpiperazine scaffold can be modified to achieve desired therapeutic effects.

Research into nitrophenylpiperazine derivatives has been particularly active in the following areas:

Antimicrobial and Antifungal Agents: A significant body of research has focused on the development of nitrophenylpiperazine derivatives as potential treatments for bacterial and fungal infections. nih.govrsc.org These studies often involve the synthesis of a series of related compounds with different substituents to identify those with the most potent activity and lowest toxicity.

Tyrosinase Inhibitors: More recent research has explored the potential of nitrophenylpiperazine derivatives as inhibitors of the enzyme tyrosinase. chemicalbook.comchemdiv.comnih.gov Tyrosinase is a key enzyme in the production of melanin, and its inhibitors have potential applications in the cosmetic industry for skin lightening and in medicine for the treatment of hyperpigmentation disorders.

Other Biological Activities: Nitrophenylpiperazine derivatives have also been investigated for a range of other biological activities, including their potential as anticancer agents and for their effects on the central nervous system. The versatility of the piperazine scaffold allows for the fine-tuning of the molecule's properties to interact with a variety of biological targets.

The synthesis of these derivatives typically involves the reaction of a substituted piperazine with a nitro-activated aromatic compound. The specific synthetic routes can be adapted to produce a wide diversity of final products for biological evaluation.

Below are interactive data tables summarizing some of the research findings on nitrophenylpiperazine derivatives:

Table 1: Selected Nitrophenylpiperazine Derivatives and their Investigated Biological Activities

Compound ClassInvestigated ActivityKey Findings
1-(4-nitrophenyl)piperazine (B103982) derivativesAntimycobacterial, AntifungalSome derivatives showed significant activity against M. kansasii and F. avenaceum. nih.gov
4-nitrophenylpiperazine derivatives with aryl substitutionsTyrosinase InhibitionA derivative containing an indole (B1671886) moiety was identified as a potent tyrosinase inhibitor. chemicalbook.comsigmaaldrich.com
22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilinAntibacterialShowed excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Substituted piperazine derivativesAntimicrobial, AntifungalA range of synthesized compounds demonstrated significant antimicrobial and antifungal properties. rsc.org

Table 2: Examples of Synthetic Approaches for Nitrophenylpiperazine Derivatives

Starting MaterialsReaction TypeProduct Class
Substituted acid and 1-(4-nitrophenyl)piperazineMulti-step synthesis involving an oxirane intermediateN-phenylpiperazine derivatives nih.gov
4-fluoronitrobenzene and substituted benzoic acidsConventional reaction with DABCO4-nitrophenyl piperazine derivatives sigmaaldrich.com
Substituted benzenethiol (B1682325) and chloro-nitrobenzeneCoupling followed by reduction and cyclizationSubstituted piperazine derivatives rsc.org

These foundational studies on nitrophenylpiperazine derivatives provide a crucial context for understanding the potential of this compound as a valuable chemical entity for further research and development.

Properties

IUPAC Name

methyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-19-12(16)14-8-6-13(7-9-14)10-2-4-11(5-3-10)15(17)18/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZZZJBSXMRSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385532
Record name methyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5260-25-3
Record name methyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of Methyl 4 4 Nitrophenyl Piperazine 1 Carboxylate

Reactions at the Carboxylate Moiety

The methyl carboxylate group attached to the piperazine (B1678402) nitrogen atom is a key site for nucleophilic acyl substitution reactions. These transformations, including hydrolysis, transesterification, and aminolysis, involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the methoxy (B1213986) group.

Hydrolysis and Transesterification Reactions

The hydrolysis of the methyl carboxylate group in Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. The mechanism of this transformation is analogous to that of other carbamate (B1207046) hydrolyses. rsc.orgrsc.org Under basic conditions, the reaction typically proceeds via a BAC2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release methanol (B129727) and the carboxylate salt. nih.gov Alternatively, an elimination-addition (E1cB) mechanism, involving the formation of an isocyanate intermediate, has also been proposed for the hydrolysis of aryl carbamates. rsc.org

Transesterification, the conversion of the methyl ester to a different ester, can be accomplished by reacting the compound with an alcohol in the presence of an acid or base catalyst. Studies on the transesterification of other carbamates have shown that the reaction is often selective and follows first-order kinetics with respect to the carbamate. rsc.org Titanium(IV) alkoxides have been reported as effective catalysts for the O-alkyl transesterification of primary carbamates. acs.org The efficiency of these reactions can be influenced by steric hindrance, with carbamates derived from secondary amines showing lower reactivity. researchgate.net

Table 1: Overview of Hydrolysis and Transesterification Reactions

ReactionReagents and ConditionsProduct
HydrolysisAqueous acid or base4-(4-nitrophenyl)piperazine-1-carboxylic acid
TransesterificationAlcohol, acid or base catalystAlkyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Aminolysis Reactions

Aminolysis involves the reaction of this compound with a primary or secondary amine to form the corresponding amide. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile. Kinetic studies on the aminolysis of related carbamates have shown that the reaction mechanism can be complex, with the possibility of both uncatalyzed (k2) and amine-catalyzed (k3) pathways. acs.org The reaction rate is sensitive to the nature of the substituent on the leaving group and the amine portion of the carbamate. acs.org Crossover experiments with similar compounds have indicated the absence of an isocyanate intermediate in some cases, suggesting a direct nucleophilic attack mechanism. acs.org

Table 2: Products of Aminolysis with Different Amines

AmineProduct
Primary Amine (R-NH2)N-alkyl-4-(4-nitrophenyl)piperazine-1-carboxamide
Secondary Amine (R2NH)N,N-dialkyl-4-(4-nitrophenyl)piperazine-1-carboxamide

Reactions Involving the Nitrophenyl Group

The 4-nitrophenyl group is a key feature of the molecule, and its reactivity is dominated by the strong electron-withdrawing nature of the nitro group. This influences both reduction reactions and aromatic substitution reactions on the phenyl ring.

Reduction of the Nitro Group to Amine Functionality

The nitro group of this compound can be readily reduced to an amino group, yielding Methyl 4-(4-aminophenyl)piperazine-1-carboxylate. This transformation is a common and important reaction in organic synthesis. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a widely used method. nih.gov

Common catalytic systems for the reduction of aromatic nitro groups include palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel, with hydrogen gas as the reductant. Alternatively, metal-based reducing systems such as iron, tin, or zinc in the presence of an acid (e.g., HCl) are also effective. nih.gov

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent SystemDescription
H2/Pd/CCatalytic hydrogenation; a common and efficient method.
Fe/HClBechamp reduction; a classic method using a dissolving metal.
SnCl2/HClStannous chloride reduction; another common metal-acid system.
NaBH4/NiCl2Sodium borohydride (B1222165) in the presence of a nickel salt.
Hydrazine/FeCl3Hydrazine hydrate (B1144303) with an iron catalyst.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The electronic properties of the substituents on the phenyl ring dictate its susceptibility to electrophilic and nucleophilic attack. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS). organicchemistrytutor.comyoutube.com The 4-(piperazine-1-carboxylate) group, being an N-acyl derivative, is also generally considered a deactivating group and an ortho, para-director, although its directing effect is weaker than that of an amino group. organicchemistrytutor.com Given the presence of the strongly deactivating nitro group, further electrophilic substitution on the phenyl ring of this compound is generally disfavored and would require harsh reaction conditions. If substitution were to occur, it would be directed to the positions meta to the nitro group (and ortho to the piperazine substituent).

Conversely, the presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (NAS). youtube.commasterorganicchemistry.com In this reaction, a nucleophile attacks the ring and displaces a leaving group. For NAS to occur on the nitrophenyl ring of the title compound, a suitable leaving group would need to be present on the ring, typically at a position ortho or para to the nitro group. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms with differing reactivity. The nitrogen atom at the 1-position (N-1) is part of a carbamate and is therefore significantly less nucleophilic and basic compared to a typical tertiary amine. The nitrogen atom at the 4-position (N-4) is directly attached to the electron-withdrawing 4-nitrophenyl group. This attachment reduces the basicity and nucleophilicity of the N-4 nitrogen due to the delocalization of its lone pair of electrons into the aromatic ring.

Despite the reduced nucleophilicity, the piperazine nitrogen atoms can potentially undergo reactions such as alkylation, though this would likely require more forcing conditions than for a simple N-alkylpiperazine. For instance, alkylation of piperazine derivatives often involves reacting them with alkyl halides. ambeed.com To achieve selective mono-alkylation of piperazine, it is common practice to use a protecting group on one of the nitrogen atoms. researchgate.net In the case of this compound, the carboxylate group itself can be considered a protecting group for N-1, directing any potential alkylation to the N-4 position, although the reactivity at this position is already diminished by the nitrophenyl group.

Acylation and Alkylation Reactions on the Piperazine Nitrogens

The secondary amine nitrogen (N1) of the piperazine ring in derivatives of 4-(4-nitrophenyl)piperazine is a key site for functionalization through acylation and alkylation reactions. These reactions allow for the introduction of a wide variety of substituents, leading to the synthesis of diverse N-substituted piperazine derivatives.

Acylation Reactions:

Acylation of the piperazine nitrogen is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. These reactions introduce an acyl group onto the nitrogen atom, forming an amide linkage. For instance, in the synthesis of methyl salicylate (B1505791) derivatives bearing a piperazine moiety, the piperazine nitrogen is acylated with various benzoyl chlorides. While specific examples for this compound are not extensively detailed in the available literature, analogous reactions with similar piperazine scaffolds provide insight into the expected reactivity.

A general representation of the acylation reaction is as follows:

This compound + R-COCl → Methyl 4-(4-nitrophenyl)-1-(acyl)piperazine-1-carboxylate + HCl

The reaction conditions for such transformations often involve the use of a base to neutralize the hydrogen chloride byproduct, and a suitable solvent like dichloromethane (B109758) or toluene.

Alkylation Reactions:

Alkylation of the piperazine nitrogen introduces an alkyl group, typically by reaction with an alkyl halide. This reaction proceeds via nucleophilic substitution, where the nitrogen atom acts as the nucleophile. The reactivity in alkylation can be influenced by the nature of the alkylating agent and the reaction conditions.

A representative alkylation reaction can be depicted as:

This compound + R-X → Methyl 4-(4-nitrophenyl)-1-(alkyl)piperazine-1-carboxylate + HX

Where R-X represents an alkyl halide. The choice of solvent and the potential need for a base to scavenge the formed acid (HX) are important considerations for successful alkylation.

The following interactive table summarizes representative acylation and alkylation reactions on piperazine derivatives, which can be considered analogous to the reactivity of this compound.

ReagentProductReaction TypeReference
Benzoyl chlorideN-Benzoylpiperazine derivativeAcylation
Acetyl chlorideN-Acetylpiperazine derivativeAcylation
Alkyl bromideN-Alkylpiperazine derivativeAlkylation
Benzyl chlorideN-Benzylpiperazine derivativeAlkylation

Formation of N-Substituted Piperazine Derivatives

The acylation and alkylation reactions described above are fundamental to the synthesis of a broad spectrum of N-substituted piperazine derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the piperazine scaffold in pharmacologically active compounds.

The synthesis of these derivatives often involves a multi-step process. For example, a common synthetic route involves the initial synthesis of the core piperazine structure, followed by N-functionalization. In the case of this compound, the N1 position is available for substitution.

The following table provides examples of N-substituted piperazine derivatives synthesized from precursors with a similar piperazine core.

Starting MaterialReagentProductReference
1-Boc-piperazineEthyl 2-chloropyrimidine-5-carboxylateN-substituted pyrimidine (B1678525) derivative
1-(4-methoxyphenyl)piperazinep-chloronitrobenzene1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
N-Boc-2-aryl-4-methylenepiperidinesn-BuLi, (-)-sparteineEnantioenriched 2,2-disubstituted piperidines

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of chemical transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This section discusses kinetic studies of related nucleophilic substitution reactions and proposes reaction mechanisms for the key transformations.

Kinetic Studies of Nucleophilic Substitution Reactions

For instance, the kinetics of the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic amines, including piperazine, have been investigated spectrophotometrically. These studies determined the second-order rate constants and thermodynamic parameters, revealing that the reactions are not catalyzed by the amine and are significantly dependent on the nature of the solvent and the amine nucleophile. Such findings suggest that the nucleophilicity of the piperazine nitrogen and the solvent environment play critical roles in the reaction kinetics.

The rate of reaction in nucleophilic substitution is influenced by several factors, including:

Nucleophilicity of the amine: The electron density on the nitrogen atom determines its ability to attack an electrophilic center.

Nature of the leaving group: A good leaving group will facilitate the reaction.

Steric hindrance: Bulky substituents on either the piperazine or the electrophile can slow down the reaction rate.

Solvent effects: The polarity and protic/aprotic nature of the solvent can influence the stability of the transition state and the reactants.

Proposed Reaction Mechanisms

The acylation and alkylation reactions at the piperazine nitrogen of this compound are proposed to proceed through nucleophilic substitution mechanisms.

Acylation Mechanism:

The acylation of the piperazine nitrogen with an acyl chloride is believed to follow a nucleophilic acyl substitution mechanism. The proposed steps are:

Nucleophilic Attack: The lone pair of electrons on the piperazine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, departs.

Deprotonation: A base, which can be another molecule of the piperazine or an added base, removes the proton from the nitrogen atom to yield the final acylated product.

Alkylation Mechanism:

The alkylation of the piperazine nitrogen with an alkyl halide is proposed to occur via a bimolecular nucleophilic substitution (SN2) mechanism. The proposed steps are:

Nucleophilic Attack: The piperazine nitrogen acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl halide in a single concerted step.

Transition State: A transition state is formed where the nitrogen-carbon bond is forming, and the carbon-halide bond is breaking simultaneously.

Product Formation: The halide ion departs as a leaving group, resulting in the formation of the N-alkylated piperazine derivative.

These proposed mechanisms are consistent with the general principles of organic chemistry and are supported by the observed reactivity of piperazine and its derivatives in a variety of chemical transformations.

Despite a comprehensive search for academic and spectroscopic data, information specifically pertaining to "this compound" is not available in the public domain. Research and spectral analyses appear to focus on structurally similar compounds, most notably "1-Methyl-4-(4-nitrophenyl)piperazine," which differs by the position and nature of the methyl group.

Due to the absence of specific experimental data for "this compound," this article cannot be generated as requested. The strict adherence to the provided outline requires detailed spectroscopic and structural elucidation data (NMR, FTIR, Raman, and Mass Spectrometry) that is currently unavailable in scientific literature and databases for this specific compound.

It is possible that "this compound" is a novel or less-studied compound, for which characterization data has not been published. Academic research articles are the primary source for such detailed scientific information, and their absence prevents a scientifically accurate and informative article from being written.

If you are interested in the spectroscopic and structural analysis of the closely related and more extensively studied compound, "1-Methyl-4-(4-nitrophenyl)piperazine," a detailed article can be provided.

Spectroscopic and Structural Elucidation in Academic Research

Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a fundamental analytical technique for the precise determination of a molecule's mass. This allows for the calculation of its elemental composition. Currently, there is no publicly available, peer-reviewed scientific literature that reports the exact mass determination of Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate using HRMS. While theoretical calculations can predict the expected mass, experimental data is required for confirmation.

Interactive Data Table: Theoretical Mass of this compound

Molecular FormulaTheoretical Exact Mass (m/z)
C12H15N3O4265.1063

Note: This table represents the theoretical calculated mass. Experimental verification through HRMS has not been reported in the searched scientific literature.

Fragmentation Pathways and Structural Inference

The study of fragmentation pathways in mass spectrometry provides valuable information about a molecule's structure. By analyzing the fragments produced upon ionization, researchers can deduce the connectivity of atoms. As of the latest literature search, detailed studies on the specific fragmentation pathways of this compound have not been published. While general fragmentation patterns for related piperazine (B1678402) and nitrophenyl compounds exist, a specific analysis for the title compound is not available.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

Crystal Packing and Intermolecular Hydrogen Bonding

The way molecules pack in a crystal and the non-covalent interactions between them, such as hydrogen bonds, are critical aspects of their solid-state behavior. A search of the Cambridge Structural Database and other scientific literature did not yield a solved crystal structure for this compound. Consequently, there is no experimental data on its crystal packing or intermolecular hydrogen bonding patterns. Studies on salts and other derivatives of 4-(4-nitrophenyl)piperazine have been reported, but these are not directly applicable to the title compound due to the influence of the methyl carboxylate group on its crystal structure.

Conformational Preferences in the Crystalline State

The conformation of a molecule, particularly the arrangement of flexible parts such as the piperazine ring, is a key feature revealed by X-ray crystallography. Without a solved crystal structure for this compound, its conformational preferences in the crystalline state remain undetermined. Theoretical modeling could predict potential low-energy conformations, but experimental validation is necessary.

While this compound is a known chemical entity, detailed experimental data regarding its characterization by High-Resolution Mass Spectrometry and X-ray crystallography are not available in the public scientific domain. Further research is required to elucidate the exact mass, fragmentation pathways, and the solid-state structure of this compound. Such studies would provide a more complete understanding of its fundamental chemical properties.

Computational and Theoretical Chemistry of Methyl 4 4 Nitrophenyl Piperazine 1 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are instrumental in determining its optimized geometric and electronic properties. materialsciencejournal.orgresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.

The process involves finding the minimum energy state of the molecule, which corresponds to its most stable geometry. For this compound, key structural parameters of interest would include the planarity of the nitrophenyl group, the conformation of the piperazine (B1678402) ring, and the orientation of the methyl carboxylate substituent.

ParameterPredicted ValueDescription
Piperazine Ring ConformationChairThe lowest energy conformation for the six-membered piperazine ring.
N-Aryl Bond Angle~120°Typical sp²-hybridized C-N-C bond angle.
Nitro Group OrientationCo-planar with phenyl ringMaximizes resonance stabilization.
Carboxylate Group OrientationPerpendicular to piperazine NSteric and electronic effects influence this dihedral angle.

Note: These values are illustrative and would be precisely determined by DFT geometry optimization.

The conformational landscape of this compound is primarily defined by the piperazine ring's puckering and the rotation around several key single bonds. The piperazine ring is expected to adopt a stable chair conformation to minimize steric strain.

Rotational barriers around the N-phenyl and N-carboxylate bonds determine the relative orientation of these substituents. DFT calculations can map the potential energy surface as a function of these rotations, identifying the global energy minimum conformation as well as other local minima. The energetic differences between these conformers provide insight into the molecule's flexibility and the relative populations of each conformation at a given temperature. Studies on similar piperazine derivatives confirm that the nature and position of substituents significantly influence these energetic profiles. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity and electronic properties. materialsciencejournal.orgnih.gov

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich piperazine ring and the lone pairs of the nitrogen and oxygen atoms of the methyl carboxylate group. This region acts as the primary electron donor in chemical reactions.

Conversely, the LUMO is expected to be centered on the electron-deficient 4-nitrophenyl ring. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the π* orbitals of the aromatic system, making this part of the molecule the most likely site for nucleophilic attack or electron acceptance.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

OrbitalPredicted Energy (eV)Predicted Localization
HOMO-6.5 to -7.5Piperazine ring & Carboxylate group
LUMO-2.0 to -3.04-Nitrophenyl ring
HOMO-LUMO Gap4.0 to 5.0Entire Molecule

Note: These energy values are typical for similar aromatic piperazine structures and serve as an illustrative example.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, flexes, and changes conformation in response to its environment (e.g., in a solvent). nih.gov

For this compound, an MD simulation would explore the accessible conformational space, including the flipping of the piperazine ring between different chair and boat conformations and the rotation of its substituents. nih.gov This exploration provides a more realistic understanding of the molecule's structural flexibility than static quantum calculations alone. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the energetic barriers for transitioning between them, offering insights into how the molecule might adapt its shape to interact with other molecules or biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. openpharmaceuticalsciencesjournal.comnih.gov The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity. nih.govnih.gov

To build a QSAR model, the chemical structure must be converted into a set of numerical values known as molecular descriptors. researchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties. They can be derived from the 2D structure or the 3D conformation of the molecule and are generally categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and partial charges on atoms. They are crucial for modeling electrostatic and reactive interactions. jocpr.com

Steric (Geometric) Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and principal moments of inertia. They are important for understanding how a molecule fits into a binding site.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing aspects like branching, connectivity, and shape.

Hydrophobic Descriptors: The most common is the logarithm of the partition coefficient (logP), which describes a molecule's affinity for lipophilic versus hydrophilic environments.

For a series of nitrophenylpiperazine derivatives, these descriptors would be calculated for each analog to create a dataset for model building. nih.govmdpi.com

Descriptor TypeExample DescriptorInformation Encoded
ElectronicHOMO/LUMO EnergyElectron-donating/accepting ability
ElectronicDipole MomentMolecular polarity
StericMolecular VolumeSize and bulk
StericSolvent Accessible Surface AreaArea available for interaction
TopologicalBalaban J indexDegree of branching
HydrophobicLogPLipophilicity/Hydrophilicity

Once descriptors are calculated for a set of molecules with known activities (the training set), statistical methods are used to build a mathematical model that correlates the descriptors with the activity. uvic.ca Multiple Linear Regression (MLR) is a common technique used to create an equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D represents the descriptor values and c represents the regression coefficients determined from the fitting process.

Such a model, once validated, can be used to predict the reactivity of new, untested nitrophenylpiperazine derivatives. nih.gov For example, a QSAR model could predict the susceptibility of the aromatic ring to nucleophilic aromatic substitution based on electronic descriptors like the LUMO energy and partial charges on the ring carbons. uvic.cagithub.com These predictive models are valuable tools in rational drug design and chemical research, helping to prioritize the synthesis of compounds with desired properties. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions (Non-Clinical Contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of biochemistry and medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the binding site of a protein target, which is often an enzyme in a non-human, biochemical assay. This method provides valuable insights into the intermolecular interactions that stabilize the ligand-protein complex, which can be a precursor to understanding the compound's activity.

Binding Mode Prediction with Protein Targets (e.g., Enzymes in biochemical assays, non-human)

For instance, in studies of 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors, molecular docking has revealed key interactions within the enzyme's active site. nih.gov The 4-nitrophenyl group often engages in hydrophobic interactions with nonpolar amino acid residues, while the piperazine ring can form hydrogen bonds with polar residues or water molecules within the binding pocket. The nitrogen atoms of the piperazine are crucial for these interactions.

Based on the analysis of analogous compounds, a hypothetical binding mode for this compound can be proposed. The 4-nitrophenyl moiety would likely anchor the molecule within a hydrophobic pocket of a target enzyme. The nitro group, with its electronegative oxygen atoms, could potentially form hydrogen bonds with donor groups from the protein backbone or side chains. The piperazine ring offers conformational flexibility and its nitrogen atoms are potential sites for hydrogen bonding. The methyl carboxylate group at the 1-position of the piperazine ring introduces an additional site for polar interactions. The carbonyl oxygen could act as a hydrogen bond acceptor, further stabilizing the complex.

The predicted interactions for a hypothetical complex are summarized in the table below.

Functional Group of Ligand Potential Interacting Residues (Example) Type of Interaction
4-Nitrophenyl RingPhenylalanine, Leucine, ValineHydrophobic
Nitro GroupSerine, Threonine, AsparagineHydrogen Bond
Piperazine RingAspartic Acid, Glutamic AcidHydrogen Bond
Methyl Carboxylate (Carbonyl O)Lysine, ArginineHydrogen Bond

It is important to note that this is a generalized prediction, and the actual binding mode would be highly dependent on the specific topology and amino acid composition of the target enzyme's active site.

Energetic Analysis of Binding Interactions

The stability of a ligand-protein complex is quantified by its binding free energy (ΔG_bind). A more negative binding free energy indicates a more stable complex and a higher binding affinity. Molecular docking programs use scoring functions to estimate this binding energy, which helps in ranking different binding poses and different ligands.

The binding free energy is a sum of various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the energy penalty associated with the desolvation of the ligand and the binding site. researchgate.netcore.ac.uk

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the protein.

Van der Waals Interactions: These are weaker, short-range interactions that arise from temporary fluctuations in electron density.

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and a nearby electronegative atom. researchgate.netsemanticscholar.org

Hydrophobic Interactions: These are driven by the tendency of nonpolar surfaces to avoid contact with water, leading to their association in an aqueous environment. nih.govwisdomlib.org

While specific energetic data for this compound is not available, studies on similar piperazine derivatives have reported binding affinities in the range of -7 to -8 kcal/mol for various protein targets. nih.govbohrium.com For example, molecular docking of some arylpiperazine derivatives with the androgen receptor showed binding affinities of -7.5 kcal/mol and -7.1 kcal/mol. nih.gov These values suggest a reasonably strong interaction with the target.

A breakdown of the likely energetic contributions to the binding of this compound, based on its structure, is presented in the table below.

Interaction Type Contributing Functional Groups Estimated Energetic Contribution
Hydrophobic4-Nitrophenyl RingFavorable
Hydrogen BondingNitro Group, Piperazine Nitrogens, Carbonyl OxygenFavorable
Van der WaalsEntire MoleculeFavorable
Desolvation PenaltyPolar and Nonpolar GroupsUnfavorable

To obtain a more accurate estimation of the binding free energy, more computationally intensive methods like Molecular Dynamics (MD) simulations coupled with methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) would be required. acs.orgbiorxiv.orgnih.govmdpi.com These methods simulate the dynamic nature of the ligand-protein interaction in a solvent environment, providing a more refined energetic profile.

Role as a Synthetic Building Block for Complex Heterocyclic Systems

The piperazine scaffold is recognized as a "privileged structure" in medicinal and chemical research, frequently appearing in biologically active compounds. The nitro group and the piperazine ring in this compound offer multiple reaction sites, making it an indispensable building block for synthesizing more complex molecules.

The compound is a key starting material for creating a diverse range of advanced piperazine-based structures. The piperazine nucleus is a component of numerous established drugs, including antidepressants, antipsychotics, and antihistamines. Researchers utilize derivatives of 4-nitrophenyl piperazine to construct novel molecular frameworks. For instance, the synthesis of various 4-nitrophenylpiperazine derivatives has been undertaken to create potential tyrosinase inhibitors. The core structure can be modified through reactions such as N-arylation to produce N,N'-diarylated piperazines, which are key intermediates for antifungal agents. The methyl carboxylate group can function as a protecting group, allowing for selective reactions at the other nitrogen atom, and can be subsequently removed or modified to build more elaborate heterocyclic systems.

This compound and its close analogs are employed as precursors in the synthesis of specialized molecules used as research tools to investigate biological processes. For example, the related compound 1-methyl-4-(4-nitrophenyl)piperazine (B98782) serves as a reagent in the preparation of diaminopyrimidines, which act as reversible and irreversible inhibitors of mutant EGFR tyrosine kinases. These inhibitors are valuable tools for research into non-small-cell lung cancer. Furthermore, salts of the 4-(4-nitrophenyl)piperazin-1-ium cation have been synthesized to study hydrogen bonding and supramolecular assembly in crystal structures, providing insights into molecular recognition and crystal engineering.

Utilization in Derivatization for Analytical Chemistry

Chemical derivatization is a technique used to modify an analyte to enhance its detection and quantification in analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

In HPLC with ultraviolet (UV) detection, a target molecule must possess a chromophore—a part of the molecule that absorbs UV light—to be detectable. Compounds like piperazine that lack a strong chromophore are difficult to detect at low concentrations. Derivatization involves reacting the analyte with a reagent to attach a UV-active tag.

While this compound itself is not typically used as a derivatizing reagent, its structure embodies the desired outcome of such a reaction. The 4-nitrophenyl group is a potent chromophore. Therefore, this compound serves as a valuable building block for synthesizing larger molecules whose presence can then be easily monitored and quantified using HPLC-UV. For instance, methods have been developed to analyze for trace amounts of piperazine in active pharmaceutical ingredients (APIs) by reacting it with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, detectable derivative. The structural properties of this compound make it inherently suitable for analysis by this method.

Table 1: HPLC Method Parameters for Piperazine Derivative Analysis

ParameterConditionReference
Column Chiralpak IC
Mobile Phase Acetonitrile, Methanol (B129727), Diethylamine (90:10:0.1 v/v/v)
Detection UV Spectrophotometry
Analyte Piperazine derivatized with NBD-Cl
Validation Range 30 to 350 ppm

In proteomics, the analysis of peptides by mass spectrometry is a fundamental tool. The efficiency of peptide fragmentation and subsequent identification can be improved by increasing the charge state of the peptide ions. Chemical derivatization of the acidic carboxyl groups on peptides with reagents containing basic amine moieties, such as a piperazine ring, is an effective strategy to achieve this.

Table 2: Effect of Piperazine Derivatization on Peptide Analysis in Mass Spectrometry

Derivatization ReagentSample PeptidesDerivatization YieldObservationReference
1-(2-pyridyl)piperazine (2-PP)RVYVHPI (RI-7), APGDRIYVHPF (AF-11)>94%Improved ionization efficiency; preferential detection of low MW, high pI peptides.
1-(2-pyrimidyl)piperazine (2-PMP)RVYVHPI (RI-7), APGDRIYVHPF (AF-11)>94%Improved ionization efficiency; confident identification of proteins from rat brain digests.
1-(4-pyridyl)piperazine (4-PP)RVYVHPI (RI-7), APGDRIYVHPF (AF-11)>94%High derivatization yield.

Investigation in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is an emerging area. Its rigid aromatic structure and bifunctional piperazine core make it a candidate as a monomer or a building block for functional organic materials. The ability to modify the compound at two distinct nitrogen atoms allows for its potential incorporation into polymers, metal-organic frameworks (MOFs), or other advanced materials. For example, the development of novel thienopyrrolocarbazoles from related triarylamine frameworks highlights a strategy where heterocyclic building blocks are used to create functional materials for organic electronics. While direct applications of this compound in this field are not extensively documented, its structural motifs suggest potential for future research in the design of new materials with tailored electronic or photophysical properties.

Structure Reactivity and Structure Function Relationship Studies

Influence of Nitrophenyl Substitution on Piperazine (B1678402) Reactivity

The presence of a 4-nitrophenyl group attached to the N4 nitrogen of the piperazine ring significantly modulates the molecule's electronic properties and reactivity. The nitro group (NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. minia.edu.eglibretexts.orgquora.comvedantu.com

This strong electron withdrawal has several key consequences:

Aromatic Ring Reactivity: The electron density of the phenyl ring is substantially reduced, particularly at the ortho and para positions relative to the nitro group. quora.comvedantu.com This deactivates the ring towards electrophilic aromatic substitution. minia.edu.eglibretexts.org Conversely, this electron deficiency activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the displacement of the piperazine group by a strong nucleophile a potential reaction pathway under specific conditions. nih.govdoubtnut.com

Piperazine Nitrogen Basicity: The electron-withdrawing nature of the nitrophenyl group decreases the electron density on the adjacent N4 nitrogen atom of the piperazine ring. This reduction in electron availability lowers the basicity of the N4 nitrogen compared to the N1 nitrogen, which is influenced by the carboxylate group.

Reactivity in Synthesis: The activation of the aromatic ring towards nucleophilic attack is a cornerstone of the synthesis of many N-arylpiperazines. nih.gov The reaction often involves the substitution of a halogen on an electron-deficient aryl ring (like 1-fluoro-4-nitrobenzene) by a nucleophilic piperazine.

Studies on related arylpiperazine derivatives have shown that the introduction of electron-withdrawing groups on the phenyl ring can significantly alter their biological receptor binding affinities. nih.govresearchgate.netmdpi.com

Impact of Carboxylate Moiety on Compound Properties and Interactions

Key impacts of this moiety include:

Basicity and pKa: The electron-withdrawing nature of the carbonyl group reduces the basicity of the N1 nitrogen atom. This modification can influence the compound's pKa value, affecting its ionization state at physiological pH and consequently its solubility and membrane permeability.

Hydrogen Bonding: The carbonyl oxygen and the ester oxygen of the carboxylate group can act as hydrogen bond acceptors. nih.gov This capability is crucial for forming intermolecular interactions, including those with biological targets like proteins or enzymes, and can contribute to the formation of stable crystal lattice structures. researchgate.netresearchgate.netnih.gov

Synthetic Handle: The ester functionality can be hydrolyzed to a carboxylic acid or converted to an amide, providing a versatile point for further chemical modification and the synthesis of derivative libraries.

Table 1: Influence of the Methyl Carboxylate Moiety on Molecular Properties
PropertyInfluence of -COOCH₃ GroupConsequence
Basicity of N1 NitrogenReduced due to electron-withdrawing effectAlters pKa, solubility, and pharmacokinetic profile
Intermolecular InteractionsActs as a hydrogen bond acceptorFacilitates binding to biological targets and crystal packing
Chemical ReactivityCan be hydrolyzed or derivatizedServes as a key site for synthetic modification

Conformational Aspects and Their Role in Chemical Behavior

The three-dimensional structure of Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate is dictated by the conformational preferences of the central piperazine ring. Saturated six-membered heterocyclic rings like piperazine typically adopt a stable chair conformation to minimize torsional and steric strain. nih.govnih.goved.ac.uk

Piperazine Ring Conformation: Crystal structure analyses of numerous piperazine derivatives confirm the prevalence of the chair conformation. nih.govnih.govwm.eduresearchgate.netresearchgate.net This arrangement places the substituents on the nitrogen atoms in either axial or equatorial positions.

Substituent Orientation: To minimize steric hindrance, particularly 1,3-diaxial interactions, bulky substituents preferentially occupy the more spacious equatorial positions. rsc.org In this molecule, both the 4-nitrophenyl group and the methyl carboxylate group are sterically demanding. Therefore, the most stable conformation is expected to be a chair form with both of these large groups in equatorial orientations.

Conformational Flexibility: While the chair conformation is thermodynamically preferred, the piperazine ring can undergo ring-flipping to a boat conformation, though this is generally a higher energy state. wm.edu The presence of bulky N,N'-disubstituted groups can raise the energy barrier for this inversion. The specific orientation of substituents can influence how the molecule presents its functional groups for interaction with other molecules, thereby affecting its chemical reactivity and biological activity. nih.gov

Table 2: Predicted Conformational Details
Structural FeaturePreferred ConformationReason
Piperazine RingChairMinimization of torsional and steric strain nih.govnih.gov
4-Nitrophenyl Group (at N4)EquatorialAvoidance of steric hindrance (1,3-diaxial interactions) rsc.org
Methyl Carboxylate Group (at N1)EquatorialAvoidance of steric hindrance

Electronic and Steric Effects of Substituents on Molecular Interactions

Electronic Effects: The molecule is characterized by a strong pull of electron density away from the piperazine ring system due to the combined -I and -R effects of the 4-nitrophenyl group and the -I effect of the methyl carboxylate group. minia.edu.egbritannica.com This electron deficiency makes the piperazine nitrogens less nucleophilic than in an unsubstituted piperazine. The electron-poor nature of the aromatic ring, as discussed, makes it susceptible to nucleophilic attack while deactivating it towards electrophiles. doubtnut.com The electron-withdrawing properties of substituents are known to be critical for the activity of various N-arylpiperazine derivatives. mdpi.commdpi.com

Table 3: Summary of Substituent Effects
SubstituentElectronic EffectSteric EffectCombined Impact on Reactivity/Interaction
4-NitrophenylStrongly electron-withdrawing (-I, -R)Bulky, influences ring conformation and can hinder ortho-position reactionsDeactivates phenyl ring to EAS, activates for SNAr; reduces N4 basicity
Methyl CarboxylateElectron-withdrawing (-I)Moderately bulky, influences ring conformationReduces N1 basicity; provides hydrogen bond acceptors for molecular interactions

Future Directions and Research Challenges

Development of Novel and Sustainable Synthetic Routes

Current synthetic routes to piperazine (B1678402) derivatives often rely on traditional methods that may involve harsh reagents, multi-step processes, and significant waste generation. A primary future challenge is the development of more efficient and environmentally benign synthetic pathways.

Key Research Objectives:

Catalytic C-N Coupling: Exploration of advanced catalytic systems (e.g., palladium, copper, or nickel-based catalysts) for the arylation of methyl piperazine-1-carboxylate. The goal would be to achieve high yields under milder conditions with lower catalyst loading.

Flow Chemistry: Adapting synthetic procedures to continuous flow reactors could offer improved reaction control, enhanced safety, and easier scalability. This approach can minimize waste and energy consumption compared to batch processing.

Bio-catalysis: Investigating the potential use of enzymes to catalyze key steps in the synthesis could provide a highly selective and sustainable alternative to traditional chemical methods.

Green Solvents: Research into replacing conventional volatile organic solvents with greener alternatives, such as ionic liquids, supercritical fluids, or bio-based solvents, is crucial for reducing the environmental impact of the synthesis.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesResearch Challenges
Advanced Catalysis High efficiency, milder conditions, potential for lower costs.Catalyst deactivation, metal contamination in the final product.
Flow Chemistry Improved safety and scalability, precise control over reaction parameters.High initial equipment cost, potential for clogging.
Bio-catalysis High selectivity, environmentally friendly, operates under mild conditions.Enzyme stability and cost, limited substrate scope.
Green Solvents Reduced environmental impact and toxicity.Solvent/reagent compatibility, cost, and recycling efficiency.

Advanced Spectroscopic and Computational Approaches

A deeper understanding of the structural, electronic, and dynamic properties of Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate requires the application of sophisticated analytical and theoretical methods.

Spectroscopic Research:

Advanced NMR Techniques: While standard ¹H and ¹³C NMR are used for basic characterization, advanced techniques like 2D NMR (COSY, HSQC, HMBC) could provide unambiguous assignments and confirm connectivity, especially in more complex derivatives.

Crystallographic Studies: Single-crystal X-ray diffraction would provide definitive information on the molecule's three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Research:

Density Functional Theory (DFT): DFT calculations can be employed to predict molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations provide insight into the molecule's reactivity and potential charge-transfer characteristics.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the conformational dynamics of the piperazine ring and the molecule's interactions with solvents or other molecules over time.

TechniqueInformation GainedResearch Implication
2D NMR SpectroscopyDetailed structural connectivity and spatial relationships.Facilitates the unambiguous characterization of new derivatives.
X-ray CrystallographyPrecise 3D structure, bond parameters, intermolecular forces.Provides fundamental data for understanding solid-state properties and for computational modeling.
DFT CalculationsOptimized geometry, electronic structure, predicted spectra.Aids in understanding reactivity, stability, and spectroscopic data.
MD SimulationsConformational flexibility and intermolecular interactions in solution.Informs on behavior in different environments, relevant for material science applications.

Emerging Applications in Chemical Biology and Material Science (Non-Clinical Focus)

While clinical applications are outside the scope of this article, the structural motifs within this compound suggest potential applications in other scientific domains.

Chemical Biology:

Fluorescent Probes: The nitrophenyl group can act as a quencher of fluorescence. The reduction of the nitro group to an amine often results in a "turn-on" fluorescent response. This property could be exploited to develop chemical probes for detecting specific reductive environments in biological systems (non-clinical).

Molecular Scaffolding: The piperazine core is a common scaffold in medicinal chemistry and can be used as a rigid linker to connect different molecular fragments for creating new chemical tools for basic research.

Material Science:

Nonlinear Optical (NLO) Materials: Molecules with electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit NLO properties. The aminophenyl derivative (obtained after nitro reduction) could be investigated for such properties, which are relevant for optical communications and data storage.

Building Blocks for Polymers and Metal-Organic Frameworks (MOFs): Conversion of the ester to a carboxylic acid would provide a bifunctional linker suitable for the synthesis of novel polymers or MOFs. The resulting materials could be explored for applications in gas storage, separation, or catalysis.

Conclusion

Summary of Key Research Findings

Research surrounding Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate has primarily established its role as a versatile synthetic intermediate rather than an end-product with direct biological applications. The key findings in the chemical literature revolve around its synthesis and utility as a building block for more complex molecules, particularly within medicinal chemistry.

The compound's structure is characterized by three key functional moieties: a 4-nitrophenyl group, a piperazine (B1678402) core, and a methyl carbamate (B1207046) group. The presence of the methyl carbamate at the N-1 position of the piperazine ring is crucial, as it functions effectively as a protecting group. This allows for regioselective reactions to occur at the N-4 nitrogen. The synthesis of the parent compound, N-(4-nitrophenyl)piperazine, is well-documented and serves as the precursor for this carboxylated derivative. nih.govcore.ac.uk

The reactivity of this compound is dictated by its functional groups. The nitro group on the phenyl ring is a key site for chemical modification, being readily reducible to an amine. This transformation is a common strategy to introduce further diversity and create derivatives for biological screening. The piperazine ring itself is a common scaffold in pharmacologically active compounds, valued for its physicochemical properties. nih.govmdpi.com The methyl carbamate is stable under various conditions but can be removed to deprotect the N-1 nitrogen for subsequent reactions.

Spectroscopic and structural data, while not available in dedicated publications for this specific molecule, can be reliably inferred from studies on closely related analogues. nih.gov Characterization is typically achieved through standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, confirming the presence and connectivity of the key functional groups.

Table 1: Key Functional Groups and Their Synthetic Utility
Functional GroupPositionCommon Reactions / Role
4-NitrophenylAttached to N-4Reduction of nitro group to an amine for further functionalization.
Piperazine CoreHeterocyclic RingServes as a common scaffold in medicinal chemistry; links different pharmacophores.
Methyl CarbamateAttached to N-1Protecting group for the N-1 nitrogen, enabling regioselective synthesis at N-4.

Significance of this compound in Advancing Chemical Knowledge

The significance of this compound lies in its contribution to synthetic organic and medicinal chemistry as a strategic intermediate. Its structure embodies a solution to a common challenge in the synthesis of complex piperazine-containing molecules: the selective functionalization of one nitrogen atom in the presence of another.

By incorporating a methyl carbamate protecting group, chemists can direct synthetic transformations to the desired location on the piperazine scaffold. This control is fundamental for the systematic and efficient construction of target molecules, preventing the formation of unwanted side products and simplifying purification processes. This approach is a classic example of the protecting group strategy that is foundational to modern organic synthesis.

Furthermore, the 4-nitrophenylpiperazine moiety is a recognized "privileged scaffold" in drug discovery. Derivatives containing this core structure have been investigated for a wide range of biological activities. nih.govnih.gov Therefore, this compound serves as a readily available and versatile starting material for generating libraries of novel compounds. The ability to easily modify the nitro group allows for the exploration of structure-activity relationships (SAR), which is a critical process in the optimization of lead compounds during drug development. The use of this intermediate thus facilitates the expansion of chemical space around a biologically relevant core, advancing the search for new therapeutic agents.

Outlook for Future Academic Endeavors

While this compound is established as a useful synthetic tool, several avenues for future academic investigation remain.

First, the development of novel, more efficient, and sustainable synthetic routes to this intermediate could be a valuable pursuit. Research could focus on minimizing steps, improving yields, and utilizing greener solvents and reagents, which is an ongoing goal in contemporary chemical synthesis.

Second, a more expansive exploration of its reactivity could uncover new synthetic applications. For instance, investigating the simultaneous transformation of the nitro group and modification or removal of the carbamate under various catalytic systems could lead to novel one-pot procedures for creating complex derivatives.

Finally, the primary future direction involves its continued and expanded use as a scaffold for creating new chemical entities for biological evaluation. Academic endeavors could focus on designing and synthesizing novel libraries of compounds derived from this intermediate. These libraries could be screened against a wide array of biological targets, from enzymes implicated in cancer to receptors involved in neurological disorders. Given the established importance of the nitrophenylpiperazine core, there is a high potential for the discovery of new lead compounds with unique pharmacological profiles, further cementing the value of this pivotal chemical intermediate.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, a general procedure involves reacting a piperazine core with a nitro-substituted aryl halide or carbonyl compound under controlled conditions. Key steps include:

  • Nucleophilic Aromatic Substitution : Reacting 4-nitrophenyl halides with methyl piperazine-1-carboxylate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
  • Coupling Reactions : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate carboxylic acid derivatives to the piperazine nitrogen.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can isolate the product.
    Optimization Tips :
  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor reaction progress via TLC or LC-MS to avoid over-reaction.
  • Increase yields by pre-activating nitroaryl intermediates with trifluoroacetic anhydride .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Piperazine Ring : Two distinct N–CH₂ signals (δ ~3.5–4.0 ppm).
    • Aromatic Protons : Doublets (δ ~7.5–8.5 ppm) for the 4-nitrophenyl group.
    • Methyl Ester : A singlet at δ ~3.7 ppm for the COOCH₃ group.
  • IR Spectroscopy :
    • Strong absorption at ~1700 cm⁻¹ (C=O ester stretch) and ~1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches).
  • Mass Spectrometry (MS) :
    • Molecular ion peak ([M+H]⁺) at m/z 280.1 (calculated for C₁₂H₁₃N₃O₄).
    • Fragmentation patterns: Loss of COOCH₃ (Δ m/z -59) and NO₂ (Δ m/z -46) .
      Purity Check :
  • HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity.

Q. What are the key considerations for ensuring the stability of this compound during storage and handling?

Methodological Answer:

  • Storage Conditions :
    • Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the ester group.
    • Use desiccants (e.g., silica gel) to avoid moisture absorption.
  • Incompatibilities :
    • Avoid strong oxidizers (e.g., peroxides) and bases, which may degrade the nitro group or hydrolyze the ester .
  • Handling :
    • Use gloves and eye protection due to potential skin/eye irritation (similar to related piperazine derivatives) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its electronic properties and reactivity in medicinal chemistry applications?

Methodological Answer:

  • Electronic Effects :
    • The nitro group is a strong electron-withdrawing group, reducing electron density on the aryl ring and enhancing electrophilicity. This facilitates interactions with electron-rich enzyme active sites (e.g., hydrogen bonding with serine residues in hydrolases) .
  • Reactivity :
    • The nitro group can be reduced to an amine (–NH₂) under catalytic hydrogenation (H₂/Pd-C), enabling derivatization for structure-activity relationship (SAR) studies.
  • Biological Implications :
    • Nitroaryl derivatives often exhibit enhanced binding to targets like monoacylglycerol lipase (MAGL) or prolyl-hydroxylases due to dipole interactions .

Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer:

  • Standardized Assays :
    • Use validated enzyme inhibition protocols (e.g., MAGL activity measured via 4-nitrophenyl acetate hydrolysis with JZL195 as a positive control) .
  • Control Experiments :
    • Include reference compounds (e.g., JZL184 for MAGL, PF-3845 for FAAH) to benchmark activity .
  • Data Normalization :
    • Account for variations in cell lines or enzyme batches by expressing activity as % inhibition relative to vehicle controls.
  • Replicate Studies :
    • Perform triplicate experiments with independent syntheses to rule out batch-specific impurities .

Q. How can X-ray crystallography and computational modeling elucidate the binding mode of this compound with target enzymes?

Methodological Answer:

  • Crystallography :
    • Grow single crystals via vapor diffusion (e.g., methanol/ethyl acetate).
    • Collect diffraction data using a Bruker APEXII CCD detector (MoKα radiation, λ = 0.71073 Å).
    • Refine structures using SHELXL (R-factor < 0.05) to resolve piperazine chair conformations and nitro group orientation .
  • Computational Modeling :
    • Perform molecular docking (AutoDock Vina) with enzyme structures (PDB: 3HJU for MAGL).
    • Calculate binding energies (MM-GBSA) to identify critical interactions (e.g., π-stacking with Phe159 in MAGL) .

Q. What methodological challenges arise in assessing the metabolic stability of this compound, and how can they be addressed?

Methodological Answer:

  • Challenges :
    • Rapid ester hydrolysis in liver microsomes, leading to inactive metabolites.
    • Species-specific variability (e.g., human vs. rodent CYP450 isoforms).
  • Solutions :
    • In Vitro Assays :
  • Incubate with human liver microsomes (HLM) and NADPH cofactor; quantify parent compound via LC-MS/MS.
    • Stabilization :
  • Modify the ester to a tert-butyl group (e.g., tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate) to slow hydrolysis .
    • Metabolite Identification :
  • Use high-resolution MS (HRMS) to detect hydroxylated or demethylated products .

Notes

  • All methodologies are derived from peer-reviewed studies on structurally analogous compounds.
  • Structural and mechanistic insights are generalized from crystallographic and biochemical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.